molecular formula C9H12N6O B3728429 8-(Piperazin-1-yl)-1H-purin-6(9H)-one

8-(Piperazin-1-yl)-1H-purin-6(9H)-one

Cat. No.: B3728429
M. Wt: 220.23 g/mol
InChI Key: PFZOGLVXNSEVBY-UHFFFAOYSA-N
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Description

8-(Piperazin-1-yl)-1H-purin-6(9H)-one is a synthetic purine derivative designed for biochemical and pharmacological research. This compound features a purine core structure linked to a piperazine moiety, a combination frequently explored in medicinal chemistry for its potential to interact with various enzymatic targets. Purine-based scaffolds are of significant interest in the development of novel therapeutic agents, particularly in areas such as oncology, virology, and immunology, where they may act as kinase inhibitors, receptor antagonists, or enzyme substrates. Researchers utilize this compound primarily as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its mechanism of action is not predefined and is entirely dependent on the specific biological system and molecular target under investigation. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. All necessary handling, storage, and disposal should be conducted in accordance with institutional safety guidelines for chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-piperazin-1-yl-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c16-8-6-7(11-5-12-8)14-9(13-6)15-3-1-10-2-4-15/h5,10H,1-4H2,(H2,11,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZOGLVXNSEVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(N2)C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 8 Piperazin 1 Yl 1h Purin 6 9h One

Retrosynthetic Analysis of 8-(Piperazin-1-yl)-1H-purin-6(9H)-one

A retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the C8-N bond of the purine (B94841) ring, cleaving the piperazine (B1678402) moiety. This leads to a key intermediate, an 8-halopurine or another suitable electrophile at the 8-position, and piperazine as the corresponding nucleophile. A further disconnection of the purine ring itself, following the well-established Traube purine synthesis, breaks the imidazole ring between N7-C8 and N9-C8. This reveals a 4,5-diaminopyrimidine precursor as the core building block.

Specifically, the retrosynthesis can be envisioned as follows:

Disconnection 1 (C8-N Bond): The target molecule can be disconnected at the bond between the C8 of the purine and the nitrogen of the piperazine. This points to a synthetic strategy involving the nucleophilic substitution of a leaving group at the 8-position of the purine core by piperazine. A common precursor for this would be an 8-bromo or 8-chlorohypoxanthine derivative.

Disconnection 2 (Imidazole Ring Formation): The 8-substituted hypoxanthine (B114508) core can be further disconnected by breaking the imidazole portion of the purine. This is the basis of the Traube synthesis, which involves the cyclization of a 4,5-diaminopyrimidine. For the target molecule, this would involve a precursor such as 4,5-diamino-1H-pyrimidin-6(2H)-one (4,5-diaminouracil). The C8 atom and the attached piperazine moiety could be introduced by reacting this diamine with a suitable one-carbon synthon that also carries the piperazine group or a precursor to it.

This analysis highlights two primary synthetic strategies: building the purine core first and then introducing the piperazine group, or incorporating the piperazine-containing fragment during the construction of the purine ring.

Classical Synthetic Routes to the this compound Core

The classical synthesis of the this compound core predominantly follows the principles identified in the retrosynthetic analysis, with the Traube purine synthesis being a cornerstone method.

One of the most common approaches begins with a suitably substituted pyrimidine (B1678525). A typical route is outlined below:

Nitrosation and Reduction: The synthesis often starts with 6-amino-1H-pyrimidin-4(5H)-one. This is subjected to nitrosation at the 5-position, typically using sodium nitrite in an acidic medium, to yield 6-amino-5-nitroso-1H-pyrimidin-4(5H)-one. Subsequent reduction of the nitroso group, often with a reducing agent like sodium dithionite or through catalytic hydrogenation, affords the key intermediate, 4,5-diamino-1H-pyrimidin-6(2H)-one.

Imidazole Ring Closure: The resulting 4,5-diaminopyrimidine is then cyclized to form the purine ring. To install the piperazine moiety at the 8-position, various reagents can be employed. A common method involves reaction with phosgene or a phosgene equivalent to form a reactive intermediate, which is then treated with piperazine. Alternatively, the diaminopyrimidine can be reacted with carbon disulfide to form an 8-thiopurine, which can then be converted to an 8-halopurine and subsequently substituted with piperazine.

A more direct approach involves the condensation of the 4,5-diaminopyrimidine with an appropriate one-carbon electrophile that already contains the piperazine ring.

A representative classical synthetic scheme is the reaction of 8-bromoxanthine with piperazine. The reaction of 5,6-diamino-1,3-dimethyluracil with aldehydes can lead to the formation of an imine intermediate, which upon oxidative cyclization, can yield 8-substituted xanthine derivatives nih.gov. A similar strategy could be envisioned for the synthesis of the target molecule, starting from 4,5-diaminouracil.

Starting Material Key Reagents Intermediate(s) Final Product
6-Aminouracil1. NaNO₂, H⁺ 2. Na₂S₂O₄4,5-DiaminouracilThis compound
4,5-Diaminouracil1. CS₂ 2. Halogenating agent 3. Piperazine8-Thioxanthine, 8-HaloxanthineThis compound

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including purine derivatives, to minimize environmental impact and improve efficiency.

Microwave-Assisted Synthesis: A significant green chemistry approach is the use of microwave irradiation to accelerate chemical reactions. Microwave-assisted synthesis has been successfully employed for the ring closure reactions in the formation of 8-substituted xanthine derivatives acs.org. This technique can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods researchgate.net. The synthesis of this compound could be adapted to a microwave-assisted protocol, particularly for the imidazole ring closure step.

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or in a recyclable and benign solvent, is another key principle of green chemistry. Solvent-free conditions have been reported for the synthesis of various pyrimidine and purine derivatives, often in combination with microwave irradiation acs.org. These methods reduce the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution.

Catalytic Methods: The use of catalysts, especially recyclable heterogeneous catalysts, can improve the atom economy and reduce waste. While not specifically detailed for the target molecule, the development of catalytic methods for C-N bond formation in purine synthesis is an active area of research.

Green Chemistry Approach Advantages Potential Application in Synthesis
Microwave-Assisted SynthesisReduced reaction times, increased yields, lower energy consumption.Imidazole ring closure of the 4,5-diaminopyrimidine precursor.
Solvent-Free ConditionsReduced use of hazardous solvents, simplified work-up.Condensation and cyclization steps.
Use of Greener SolventsReduced environmental impact, improved safety.Utilizing water, ethanol, or ionic liquids as reaction media.
CatalysisIncreased reaction efficiency, reduced waste.Catalytic C-N bond formation to introduce the piperazine moiety.

Derivatization Strategies at the Piperazine Moiety

The piperazine moiety of this compound possesses a secondary amine, which serves as a versatile handle for a wide range of derivatization reactions. This allows for the synthesis of a diverse library of compounds with potentially varied biological activities.

N-Alkylation: The secondary amine of the piperazine ring can be readily alkylated using various alkyl halides or other electrophiles in the presence of a base researchgate.netnih.gov. This allows for the introduction of a wide array of alkyl and substituted alkyl groups.

N-Arylation: The piperazine nitrogen can undergo N-arylation with aryl halides or arylboronic acids through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation researchgate.netorganic-chemistry.orgmdpi.com. These reactions are powerful tools for introducing aromatic and heteroaromatic substituents.

Amide and Sulfonamide Formation: The secondary amine can react with carboxylic acids, acid chlorides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically straightforward and allow for the incorporation of a vast range of functional groups.

Reductive Amination: The piperazine nitrogen can participate in reductive amination with aldehydes and ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield N-alkylated products. This is a mild and efficient method for introducing substituted alkyl groups.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to a variety of urea and thiourea derivatives, which are common pharmacophores in medicinal chemistry.

Derivatization Reaction Reagents Functional Group Introduced
N-AlkylationAlkyl halide, BaseAlkyl group
N-ArylationAryl halide, Pd or Cu catalystAryl group
Amide FormationCarboxylic acid, Coupling agentAcyl group
Sulfonamide FormationSulfonyl chloride, BaseSulfonyl group
Reductive AminationAldehyde/Ketone, Reducing agentSubstituted alkyl group

Functionalization Approaches of the Purine Scaffold

The purine scaffold of this compound offers several positions for further functionalization, allowing for the fine-tuning of its physicochemical and biological properties.

Alkylation at N9: The N9 position of the purine ring is a common site for alkylation. Regioselective N9 alkylation can often be achieved by using a suitable base to deprotonate the purine, followed by reaction with an alkyl halide acs.orgacs.orgnih.govccspublishing.org.cnbyu.edu. The presence of a bulky substituent at the C8 position can sometimes sterically hinder alkylation at the N7 position, favoring N9 substitution.

Glycosylation: The purine core can be glycosylated, typically at the N9 position, to generate nucleoside analogues. This is a crucial transformation in the synthesis of many antiviral and anticancer drugs. Glycosylation can be achieved through various methods, including the fusion method, the metal salt method, and the silyl-Hilbert-Johnson reaction byu.edu.

Halogenation: The purine ring can be halogenated at various positions, creating valuable intermediates for further cross-coupling reactions. For instance, direct bromination at the C8 position of purine derivatives has been reported acs.org.

Cross-Coupling Reactions: Halogenated purine derivatives can undergo a variety of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling to introduce alkynyl groups, the Suzuki coupling for the introduction of aryl or vinyl groups, and the Buchwald-Hartwig amination for the formation of C-N bonds nih.govresearchgate.netnih.govwikipedia.orglibretexts.orgwikipedia.orgnih.govmdpi.comyoutube.com. These reactions provide powerful tools for the extensive diversification of the purine scaffold.

Functionalization Reaction Position on Purine Ring Typical Reagents
N-AlkylationN9Alkyl halide, Base
GlycosylationN9Activated sugar derivative
HalogenationC2, C6, C8Halogenating agent (e.g., NBS, NCS)
Sonogashira CouplingC2, C6, C8 (from halo-purine)Terminal alkyne, Pd/Cu catalyst
Suzuki CouplingC2, C6, C8 (from halo-purine)Boronic acid, Pd catalyst
Buchwald-Hartwig AminationC2, C6, C8 (from halo-purine)Amine, Pd catalyst

Stereoselective Synthesis Considerations for Analogues of this compound

While this compound itself is achiral, the introduction of stereocenters in its derivatives can have a profound impact on their biological activity. Stereoselective synthesis is therefore a critical consideration for the development of chiral analogues.

Asymmetric Synthesis of Substituted Piperazines: If a chiral substituted piperazine is desired, it can be synthesized using asymmetric methods. This can involve the use of chiral starting materials, such as amino acids, or the application of asymmetric catalysis nih.govnih.govacs.orgrsc.orgresearchgate.net. For example, asymmetric lithiation of N-Boc piperazine followed by trapping with an electrophile can provide enantiopure α-substituted piperazines acs.org.

Chiral Resolution: If a racemic mixture of a chiral derivative is synthesized, the enantiomers can be separated by chiral resolution. This can be achieved through several methods:

Diastereomeric Salt Formation: The racemic mixture can be reacted with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities wikipedia.orgnih.govpharmtech.com.

Chiral Chromatography: Chiral stationary phases in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be used to separate enantiomers nih.gov.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product.

The synthesis of purine nucleosides and their analogues often involves chiral centers in the sugar moiety, and controlling the stereochemistry of these centers is crucial for biological activity nih.gov.

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its derivatives are crucial steps to obtain compounds of high purity for subsequent reactions or biological testing. The polar nature of the purine ring system and the basicity of the piperazine moiety influence the choice of purification techniques.

Recrystallization: For crystalline solids, recrystallization is a powerful technique for achieving high purity. The choice of solvent or solvent system is critical and is determined by the solubility profile of the compound.

Chromatography:

Normal-Phase Chromatography: Silica gel is a common stationary phase for the purification of less polar purine derivatives. Eluent systems typically consist of mixtures of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) teledynelabs.com.

Reversed-Phase Chromatography: For more polar compounds, reversed-phase chromatography using a C18-functionalized silica stationary phase is often more effective. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape researchgate.netteledynelabs.comnih.gov.

Ion-Exchange Chromatography: Given the basic nature of the piperazine moiety and the acidic protons on the purine ring, ion-exchange chromatography can be a useful technique for purification, especially for separating compounds with different charge states.

Acid-Base Extraction: The basicity of the piperazine ring allows for purification by acid-base extraction. The compound can be protonated and extracted into an aqueous acidic phase, washed with an organic solvent to remove neutral impurities, and then deprotonated and extracted back into an organic phase.

The choice of purification method will depend on the specific properties of the target compound, including its polarity, solubility, and stability. A combination of these techniques is often employed to achieve the desired level of purity.

Structure Activity Relationship Sar Studies of 8 Piperazin 1 Yl 1h Purin 6 9h One and Its Analogues

Impact of Substitutions on the Piperazine (B1678402) Ring on Biological Activity

The piperazine ring is a common motif in medicinal chemistry, recognized as a privileged structure due to its favorable pharmacokinetic properties. nih.gov Its two nitrogen atoms can be functionalized to modulate solubility, basicity, and interactions with biological targets. nih.govresearchgate.net In the context of purine (B94841) analogues, substitutions on the N4-position of the piperazine ring significantly influence cytotoxicity and receptor binding affinity. nih.gov

Research into anticancer agents has shown that modifying the substituent on the piperazine ring can drastically alter a compound's effectiveness. For instance, in a series of 9-cyclopentyl-purine derivatives, compounds were synthesized with either a substituted phenyl piperazine or a substituted phenyl sulfonyl piperazine at the C6 position. nih.gov One study found that removing the sulfonyl group from the piperazine ring could impact the compound's activity, leading to the synthesis of 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine derivatives. nih.gov These analogues, which feature various substitutions on the phenyl ring attached to the piperazine, demonstrated potent anticancer activity. nih.gov

Similarly, in the development of cannabinoid receptor 1 (CB1) inverse agonists, the piperazine group was introduced as a replacement for a 4-aminopiperidine (B84694) moiety to explore new SAR and modulate physical properties. nih.gov Functionalizing the piperazine with a range of groups, including amides, sulfonamides, and ureas, allowed for a detailed investigation of how these changes affect receptor binding and selectivity. nih.gov

The table below summarizes the impact of various substituents on the piperazine ring on the anticancer activity of 6-(piperazin-1-yl)-purine analogues against different cancer cell lines.

Table 1: Effect of Piperazine Ring Substituents on Anticancer Activity (IC₅₀ in µM)

Compound R Group on Phenyl Piperazine HepG2 Huh7
19 -H 4.31 4.90
20 -F 7.94 8.16
21 -Cl 6.27 7.15
22 -Br 6.80 7.42
23 -CH₃ 5.56 6.21
24 -OCH₃ 5.12 5.88

Data sourced from a study on newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs. nih.gov

Influence of Modifications to the Purine Core on Activity Profiles

The purine core itself offers multiple positions for modification, including the C2, C6, C8, and N9 atoms, each providing an opportunity to alter the compound's biological profile. nih.gov The development of purine-based therapeutic agents often involves the strategic functionalization of this heterocyclic system. nih.gov

One common synthetic strategy involves the nucleophilic substitution of a leaving group, such as chlorine, at the C6 position of the purine ring with a piperazine derivative. nih.gov This is a key step in the synthesis of many biologically active 6-piperazinyl-purines. nih.govnih.gov Beyond the C6 position, modifications at the C8 and N9 positions have been shown to be critical for activity. For example, a series of novel anticancer compounds featured a phenyl group at the C8 position and a cyclopentyl group at the N9 position of the purine ring, in addition to a substituted phenyl piperazine at C6. nih.gov These modifications at multiple sites on the purine core led to a new class of 6,8,9-trisubstituted purine analogues with significant cytotoxic effects on various cancer cell lines. nih.gov

The methods for modifying the purine core are diverse, with direct C-H bond activation emerging as a powerful tool for functionalization, particularly at the C8 position. mdpi.comresearchgate.net This approach avoids the need for pre-functionalized purine precursors and allows for the introduction of a wide range of aryl or alkenyl groups. mdpi.comresearchgate.net Such modifications can fundamentally alter the electronic and steric properties of the purine scaffold, leading to new biological activities. mdpi.com

Table 2: Impact of Purine Core Modifications on Biological Activity

Modification Site Substituent Biological Target/Activity Reference
C6 4-Substituted Phenyl Piperazine Anticancer nih.gov
C8 4-Phenoxyphenyl Anticancer nih.gov
N9 Cyclopentyl Anticancer nih.govnih.gov

Exploration of Linker Chemistry and its Role in SAR

This strategy was effectively employed in the design of CB1 receptor inverse agonists, where the piperazine was functionalized to access a specific binding pocket and to modulate physical properties like solubility and membrane permeability. nih.gov The nature of the linker can influence the basicity of the molecule, which in turn affects oral bioavailability. nih.gov For example, connecting groups via an amine results in basic compounds, a feature often found in orally administered drugs. nih.gov

The linker's length, flexibility, and chemical nature dictate the orientation and presentation of the terminal functional group to the biological target. Studies on other piperazine-containing compounds have shown that even subtle changes in the linker, such as varying ring size or the nature of the connecting atoms, can lead to significant differences in inhibitory activity. nih.gov

Table 3: Linker Groups Used to Functionalize the Piperazine Moiety

Linker Type Functional Group Purpose Reference
Amide R-CO- Introduce diverse substituents nih.gov
Sulfonamide R-SO₂- Modulate electronic properties nih.gov
Carbamate R-O-CO- Vary hydrogen bonding capacity nih.gov

Identification of Key Pharmacophoric Elements within the 8-(Piperazin-1-yl)-1H-purin-6(9H)-one Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound scaffold and its analogues, several key pharmacophoric elements can be identified.

The Purine Core: This bicyclic heterocycle serves as the central scaffold. Its nitrogen atoms (N1, N3, N7, N9) and the C6-oxo group can act as hydrogen bond acceptors and donors, which are crucial for anchoring the ligand in the active site of a protein. nih.gov

The Piperazine Ring: This feature is critical for both pharmacokinetics and pharmacodynamics. nih.gov The basic nitrogen atoms can form salt bridges and participate in hydrogen bonds, while also improving the water solubility of the molecule. nih.gov The N1 atom provides a vector for substitution, allowing for the exploration of different chemical spaces. nih.gov

Substituents on Piperazine: Aromatic or lipophilic groups attached to the piperazine's N4 atom often engage in hydrophobic or van der Waals interactions within the target's binding pocket. nih.govnih.gov

In related arylpiperazine series, specific interactions such as hydrogen bonds with aspartate, threonine, and serine residues, as well as interactions with tryptophan, have been identified as crucial for high-affinity binding. nih.govresearchgate.net These findings suggest that the purine-piperazine scaffold likely engages in similar, highly specific interactions with its biological targets.

Conformational Analysis and its Relationship to Biological Efficacy

The three-dimensional conformation of a drug molecule is paramount to its biological activity, as it must adopt a specific shape to fit into the binding site of its target protein. The conformational flexibility of the this compound scaffold plays a significant role in its efficacy.

The piperazine ring typically exists in a chair conformation, but it can undergo ring-flipping. The substituents on the purine core and the piperazine ring influence the preferred conformation and the energy barrier for this inversion. The rotational freedom around the C-N bonds connecting the piperazine to the purine and to any N4-substituents adds further flexibility to the molecule. nih.gov

Computational docking studies on related flexible purine bases have shown that this conformational adaptability allows the ligand to adopt multiple binding modes within the active site of an enzyme. nih.gov This flexibility can be advantageous, enabling the molecule to find an optimal bioactive conformation for strong binding. nih.gov Furthermore, computational simulations of other arylpiperazine ligands have suggested that the binding of an agonist can induce a conformational change in the receptor itself, switching it from an inactive to an active state. nih.govresearchgate.net This highlights a dynamic relationship where the ligand's conformation and the receptor's conformation are mutually influential, ultimately determining the biological response.

Computational and Theoretical Investigations of 8 Piperazin 1 Yl 1h Purin 6 9h One

Quantum Chemical Calculations on the Electronic Structure of 8-(Piperazin-1-yl)-1H-purin-6(9H)-one

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and intermolecular interactions. For purine (B94841) analogs, these studies often focus on tautomeric stability, electronic distribution, and frontier molecular orbitals.

Research on the electronic structure of the purine core and its derivatives reveals that the stability of different tautomers is a key consideration. acs.org For the neutral purine molecule in the gas phase, the stability of tautomers generally follows the order: 9H, 7H, 3H, and 1H. acs.org The introduction of substituents, such as an amino group, can perturb this order. acs.org It has been shown that functionalization at the C6 position, as in adenine (B156593) (6-aminopurine), plays a significant role in regulating the rates of radiative and nonradiative relaxation pathways. nih.gov

Computational studies on 8-substituted purines have investigated the influence of the substituent on hydrogen bonding interactions. acs.org These calculations can predict changes in chemical shifts of hydrogen atoms upon the formation of intermolecular complexes, which is crucial for understanding how these molecules interact with biological targets. acs.org The electronic and structural elements of purine derivatives, including the effects of substitution, are key to controlling their excited-state dynamics. nih.govacs.org

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For a series of purine derivatives, HOMO energies have been computed in ranges such as -7.400 to -4.392 eV, and LUMO energies from -5.341 to -0.889 eV. researchgate.net These values are critical for predicting the molecule's reactivity and electronic transitions.

Computational Parameter Typical Findings for Purine Analogs Significance
Tautomeric StabilityThe 9H tautomer is often the most stable, but this can be influenced by substituents. acs.orgAffects which form of the molecule is most likely to interact with biological systems.
Frontier Orbital Energies (HOMO/LUMO)Varies significantly with substitution, influencing reactivity. researchgate.netDetermines the molecule's potential as an electron donor or acceptor in chemical reactions.
Molecular Electrostatic Potential (MESP)Reveals regions of positive and negative electrostatic potential, guiding understanding of non-covalent interactions.Critical for predicting hydrogen bonding and other electrostatic interactions with receptors.

Molecular Docking Simulations with Potential Biological Targets of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential inhibitors of biological targets. Purine analogs are a common scaffold for inhibitors of various enzymes, particularly kinases.

Docking studies on purine derivatives have been instrumental in understanding their binding modes with targets such as cyclin-dependent kinases (CDKs). For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are purine analogs, have been docked into the active sites of CDK2 and CDK9. tpcj.org These studies help to rationalize the observed inhibitory activities and guide the design of more potent compounds. Docking scores for potent derivatives can be in the range of -12.5 kcal/mol, indicating strong binding affinity. tpcj.org

In other research, novel benzothiazolyl pyrazolopyrimidine derivatives, also purine analogs, were synthesized and their binding to CDK2 and CDK9 was investigated through docking. nih.gov The results revealed that specific compounds exhibited high binding free energies, such as -8.16 kcal/mol for CDK2 and -7.87 kcal/mol for CDK9, suggesting potent inhibitory potential. nih.gov Similarly, docking studies have been used to elucidate the structure-activity relationships of purine derivatives as inhibitors of Bcr-Abl kinase, a target in chronic myeloid leukemia. mdpi.com

The piperazine (B1678402) moiety, present in this compound, is a common fragment in drug design and has been incorporated into various compounds targeting different receptors. For example, piperazine-chalcone hybrids have been designed and docked against VEGFR-2 kinase. researchgate.net

Biological Target Example Purine Analog Key Finding from Docking
Cyclin-Dependent Kinase 2 (CDK2)Pyrazolo[1,5-a]pyrimidineDocking scores around -12.5 kcal/mol, indicating strong binding. tpcj.org
Cyclin-Dependent Kinase 9 (CDK9)Benzothiazolyl pyrazolopyrimidineHigh binding free energy of -7.87 kcal/mol. nih.gov
Bcr-Abl Kinase2,6,9-trisubstituted purinesElucidation of structure-activity relationships for wild-type and mutant forms. mdpi.com
VEGFR-2 KinasePiperazine-chalcone hybridsIdentification of key interactions within the kinase active site. researchgate.net

Molecular Dynamics Simulations to Elucidate Receptor-Ligand Interactions of this compound

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique is invaluable for understanding the stability of ligand-receptor complexes and for refining the interactions predicted by molecular docking.

MD simulations have been employed to study the stability of purine analogs within the binding sites of their target proteins. For example, the binding of pyrazolopyrimidine-based compounds to CDK2 and CDK9 has been further investigated using MD simulations to assess the stability of the docked poses. nih.gov These simulations can reveal important information about the flexibility of different regions of the protein upon ligand binding, expressed as root mean square fluctuation (RMSF) values. nih.gov

In a study on purine and pyrimidine (B1678525) derivatives as multi-targeted agents, MD simulations were performed on the top hits from docking studies to analyze their stability with various receptor sites. nih.gov The root mean square deviation (RMSD) of the complex over the simulation time indicates its stability, with smaller deviations suggesting a more stable binding mode. nih.gov For instance, a complex of a purine analog with the 4YO9 receptor showed very small deviation over a 50 ns simulation, indicating a stable interaction. nih.gov

MD simulations have also been used to study the interactions of piperidine/piperazine-based compounds with the sigma-1 receptor, revealing the crucial amino acid residues involved in binding. nih.gov

System Simulated Simulation Time Key Insight from MD
Pyrazolopyrimidine-CDK9 complexNot specifiedComparison of binding stability with reference drugs. nih.gov
Purine analog-4YO9 receptor complex50 nsSmall RMSD deviation, indicating a stable and conserved binding mode. nih.gov
Piperazine-based ligand-Sigma-1 receptor complexNot specifiedIdentification of key interacting amino acid residues. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

2D and 3D-QSAR studies have been performed on various series of purine derivatives. For example, a 2D-QSAR study was conducted on 34 substituted purine analogs as inhibitors of c-Src tyrosine kinase. tandfonline.comresearchgate.net The best model developed showed a good predictive correlation coefficient (r²) of 0.8319 and a significant cross-validated correlation coefficient (q²) of 0.7550. tandfonline.comresearchgate.net The descriptors in the model, such as the SsCH3E-index and H-Donor Count, provided insights into the structural requirements for potent inhibition. tandfonline.comresearchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to 2,6,9-trisubstituted purine derivatives to analyze their antitumor activity. nih.gov These models revealed that steric properties had a greater contribution (70%) to the cytotoxicity of the compounds than electronic properties (30%). nih.gov In another study, 3D-QSAR models were constructed for 9H-purine derivatives as EGFR inhibitors, and the resulting contour maps helped to understand the structural characteristics responsible for inhibition. researchgate.net

QSAR Study Type Purine Derivative Series Target Key Finding
2D-QSAR34 substituted purine analogsc-Src tyrosine kinaseModel with r² = 0.8319 identified key descriptors for activity. tandfonline.comresearchgate.net
3D-QSAR (CoMFA)2,6,9-trisubstituted purinesAntitumor activitySteric properties were found to be more important than electronic properties. nih.gov
3D-QSAR9H-purine derivativesEGFRContour maps provided insights into favorable and unfavorable structural modifications. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling involves identifying the essential steric and electronic features of a ligand that are required for optimal interaction with a specific biological target. These models can then be used as 3D queries to search large compound databases in a process called virtual screening to identify novel molecules with the potential to be active.

Pharmacophore models have been successfully used to discover novel inhibitors for targets relevant to purine analogs. For example, a pharmacophore model consisting of a hydrogen bond donor, two hydrophobic groups, and two aromatic rings (DHHRR) was used to screen for inhibitors of Plasmodium falciparum Hsp90. nih.govacs.org This virtual screening campaign led to the identification of several new compounds with anti-plasmodial activity. nih.govacs.org

Ligand-based pharmacophore modeling has also been applied to design novel HDAC2 inhibitors, where the best model consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and one aromatic ring. nih.gov This model was used to screen the NCI and Maybridge databases, resulting in the identification of several new potential inhibitors. nih.gov Virtual screening can be a powerful tool for identifying new chemical scaffolds that can be further optimized into potent drug candidates. mdpi.comcam.ac.uk

Pharmacophore Model Features Target Database Screened Outcome
1 H-bond donor, 2 hydrophobic groups, 2 aromatic ringsPlasmodium falciparum Hsp90Enamine, MMV malaria boxIdentification of novel anti-plasmodial compounds. nih.govacs.org
1 H-bond acceptor, 1 H-bond donor, 1 hydrophobic, 1 aromatic ringHDAC2NCI, MaybridgeDiscovery of new potential HDAC2 inhibitors. nih.gov
Not specifiedTRPV4 antagonistsIon channel-modulating compound libraryIdentification of five potential hits. mdpi.com

Mechanistic and Cellular Studies of 8 Piperazin 1 Yl 1h Purin 6 9h One

Target Identification and Validation Approaches for 8-(Piperazin-1-yl)purine Derivatives

The 8-(piperazin-1-yl)purine scaffold has been identified as a versatile structure for targeting several distinct protein families, primarily through the synthesis of analog libraries and subsequent screening against biological targets.

One major area of investigation has been the development of these compounds as antagonists for cannabinoid receptors. nih.gov Specifically, functionalized 6-(piperazin-1-yl)-purines have been designed to target the type 1 cannabinoid receptor (CB1). nih.gov The goal of these studies is often to create peripherally restricted antagonists, which could have therapeutic applications in metabolic disorders without the centrally mediated side effects associated with brain-penetrant CB1 antagonists. nih.govnih.gov

In the context of oncology, newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl-containing purine (B94841) nucleobase analogs have been evaluated as potential anticancer agents. nih.gov These studies have identified intracellular kinases as potential targets. For instance, KINOMEscan™ profiling, a high-throughput method that assesses binding to a large panel of human kinases, was used to identify the specific kinase targets for promising compounds. nih.gov This approach led to the identification of anaplastic lymphoma kinase (ALK) and Bruton's tyrosine kinase (BTK) as targets for a specific purine analog, compound 19. nih.gov The proto-oncogene c-Src, a tyrosine kinase often overactive in various cancers, has also been highlighted as a key player in the signal transduction pathways that these purine analogs may inhibit. nih.gov

Another derivative, 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, has been identified as a ligand for cell surface glycoprotein (B1211001) receptors involved in T-cell activation. drugbank.com Its binding partners include ADA, CAV1, IGF2R, and PTPRC, suggesting a role in modulating immune responses. drugbank.com

Enzyme Inhibition Kinetics and Characterization by 8-(Piperazin-1-yl)purine Derivatives

The characterization of enzyme inhibition is crucial for understanding the mechanism of action of a compound. Competitive inhibitors, for example, bind to the active site of an enzyme, preventing the substrate from binding. nih.gov This type of inhibition typically increases the Michaelis-Menten constant (Km) of the enzyme but does not affect the maximum reaction velocity (Vmax). nih.gov

While specific kinetic data for 8-(Piperazin-1-yl)-1H-purin-6(9H)-one is not available, studies on related purine analogs provide insights into their potential as enzyme inhibitors. For instance, certain newly synthesized purine analogs have been investigated for their potential to inhibit intracellular kinases. nih.gov Molecular docking and dynamics simulations have been employed to analyze the binding site interactions and affinities of compounds with kinases like ALK and BTK. nih.gov These computational approaches help to elucidate the structural basis of inhibition.

Receptor Binding Affinity and Selectivity Profiling of 8-(Piperazin-1-yl)purine Derivatives

The binding affinity and selectivity of a compound for its receptor are critical determinants of its potency and potential for off-target effects. Research into functionalized 6-(piperazin-1-yl)-purines has yielded potent and selective inverse agonists of the human CB1 receptor. nih.gov These studies involve modifying the piperazine group with various connectors and functional groups to enhance binding affinity for CB1 while minimizing activity at the CB2 receptor. nih.gov

For example, the cyclopentylmethyl amide derivative 41 demonstrated exceptional potency with a Ke of 0.1 nM and a Ki of 0.4 nM for the hCB1 receptor, along with high selectivity over the hCB2 receptor. nih.gov The table below summarizes the binding affinities of selected derivatives from these studies.

CompoundConnectorFunctional GrouphCB1 Ke (nM)hCB1 Ki (nM)hCB2 Ke (nM)
41 Amidec-Pentylmethyl0.10.4>10000

Data sourced from a study on functionalized 6-piperazin-1-yl-purines as CB1 inverse agonists. nih.gov

Cellular Uptake and Intracellular Distribution Studies of 8-(Piperazin-1-yl)purine Derivatives

The ability of a compound to cross the cell membrane and reach its intracellular target is fundamental to its biological activity. For purine analogs, which mimic endogenous nucleosides, cellular uptake can sometimes be mediated by nucleoside transporters. nih.gov

Studies on purine-based CB1 receptor antagonists have focused on modulating physicochemical properties to control their distribution. nih.govnih.gov For instance, by adjusting properties such as the topological polar surface area (TPSA) and the calculated logarithm of the partition coefficient (cLogP), researchers aim to limit brain penetration and enhance oral bioavailability. nih.govnih.gov Incorporating a mildly basic group, like the piperazine moiety, can improve solubility in the acidic environment of the stomach, potentially aiding oral absorption. nih.govnih.gov Furthermore, intramolecular hydrogen bonding has been noted as a factor that can lower a molecule's effective polarity, which may allow for greater penetration into the central nervous system. nih.gov

In a different class of molecules, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have shown good membrane permeability and an ability to disperse throughout the cell cytoplasm in imaging studies. mdpi.com

Impact on Cellular Signaling Pathways by 8-(Piperazin-1-yl)purine Derivatives

The interaction of a compound with its molecular target ultimately leads to the modulation of intracellular signaling pathways. For the 8-(piperazin-1-yl)purine scaffold, the downstream effects depend on the specific derivative and its target.

In hepatocellular carcinoma cells, a specific purine analog, compound 19 , was shown to induce apoptosis by inhibiting the Src signaling pathway. nih.gov This inhibition led to a decrease in the phosphorylation of key downstream proteins, including phospho-Src, phospho-Rb, cyclin E, and cdk2, which are crucial for cell cycle progression and survival. nih.gov

In the context of the immune system, the derivative 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, through its binding to CAV1 and CARD11, induces T-cell proliferation and the activation of the NF-kappa-B signaling pathway in a T-cell receptor/CD3-dependent manner. drugbank.com

Modulation of Gene Expression and Protein Synthesis by 8-(Piperazin-1-yl)purine Derivatives

Currently, there is a lack of specific published research detailing the effects of this compound or its close analogs on global gene expression or protein synthesis.

In Vitro Efficacy Assessments in Cell-Based Assays

Cell-based assays are essential for determining the biological activity of a compound in a cellular context. Several studies have evaluated the cytotoxic effects of purine derivatives against various cancer cell lines.

A study on novel 6,8,9-trisubstituted purine analogues assessed their cytotoxic activity using the sulforhodamine B (SRB) assay. nih.gov The results, presented as IC₅₀ values (the concentration required to inhibit cell growth by 50%), demonstrated that some of these compounds had notable efficacy against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. nih.gov For example, compounds 5 and 6 in this study showed significant cytotoxic activity. nih.gov

Similarly, another investigation into piperazine-based structures, including a lactam with a trifluoromethyl group (6 ), found significant cytotoxic activity against various malignant cell lines. nih.gov However, this activity was also observed in non-malignant HUVEC cells, indicating a need for improved cancer cell selectivity. nih.gov

The table below presents IC₅₀ data for selected 6,8,9-trisubstituted purine analogues.

CompoundHuh7 (Liver Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)MCF7 (Breast Cancer) IC₅₀ (µM)
5 1.1 ± 0.081.4 ± 0.091.8 ± 0.11
6 1.3 ± 0.071.6 ± 0.121.5 ± 0.09
5-Fluorouracil 4.8 ± 0.215.2 ± 0.344.5 ± 0.27
Fludarabine 3.9 ± 0.174.1 ± 0.254.9 ± 0.31

Data sourced from a study on novel 6,8,9-trisubstituted purine analogues. nih.gov

Preclinical Pharmacological Investigations of 8 Piperazin 1 Yl 1h Purin 6 9h One in Model Systems

In Vivo Pharmacokinetics (PK) in Non-Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

No published studies were identified that describe the absorption, distribution, metabolism, and excretion characteristics of 8-(piperazin-1-yl)-1H-purin-6(9H)-one in any non-human model system.

Bioavailability and Clearance Rate Determination

Data on the oral or intravenous bioavailability and the clearance rate of this compound in preclinical species are not available in the current body of scientific literature.

In Vivo Efficacy Studies in Relevant Animal Models

Establishment of Disease Models for Efficacy Testing

There are no published reports detailing the use of this compound in any specific animal disease models. Consequently, information regarding the establishment of such models for its efficacy testing is unavailable.

Dose-Response Relationships in Preclinical Models (excluding human dosage)

Without any reported in vivo efficacy studies, there is no information on the dose-response relationship of this compound in any preclinical model.

Pharmacodynamics (PD) in Preclinical Models

Target Engagement Studies in Vivo

No published studies were found that investigated the in vivo target engagement of this compound in animal models. Information regarding the specific biological targets of this compound and evidence of its interaction with these targets in a living organism is not available.

Cellular and Molecular Responses in Animal Tissues

There is no available data from preclinical animal studies detailing the cellular and molecular responses to the administration of this compound. Research on the downstream effects of this compound on cellular signaling pathways, gene expression, or protein activity in any animal tissue has not been publicly reported.

Future Directions and Translational Perspectives for 8 Piperazin 1 Yl 1h Purin 6 9h One Research

Development of Next-Generation Analogues and Prodrugs

The chemical scaffold of 8-(Piperazin-1-yl)-1H-purin-6(9H)-one offers considerable scope for medicinal chemistry exploration to enhance its pharmacological properties. The development of next-generation analogues and prodrugs is a critical step towards optimizing its therapeutic index.

One promising direction is the synthesis of novel 6,8,9-trisubstituted purine (B94841) analogues. nih.gov Research into compounds with a phenyl group at the C-8 position of the purine ring has yielded derivatives with significant cytotoxic activity against various cancer cell lines. nih.govtubitak.gov.tr This suggests that modifications at the C-8 position, in conjunction with substitutions on the piperazine (B1678402) ring and the purine N-9 position, could lead to analogues with improved potency and selectivity. nih.gov

Furthermore, the development of prodrugs presents a viable strategy to overcome potential pharmacokinetic limitations of purine analogues, such as low oral bioavailability. nih.govnih.gov Prodrug approaches can enhance the delivery of a parent drug by attaching a promoiety that is cleaved in vivo to release the active compound. nih.gov For purine analogues, strategies like linking them to dipeptide moieties that target intestinal transporters (e.g., hPepT1) have been explored to improve oral absorption. nih.gov Another approach involves the use of cycloSal-pronucleotides, which can mask the phosphate (B84403) group of a nucleotide analogue, facilitating cell entry. nih.gov A novel strategy for guanidine-containing drugs involves the use of a guanidine (B92328) cyclic diimide (GCDI) structure, which can improve oral bioavailability and prolong pharmacokinetic half-life. acs.org Molnupiravir, a prodrug of a synthetic nucleoside, demonstrates the success of this approach in antiviral therapy. mdpi.com

Table 1: Strategies for Developing Next-Generation Analogues and Prodrugs

StrategyRationalePotential Advantages
Analogue Synthesis
6,8,9-TrisubstitutionTo explore structure-activity relationships and enhance potency. nih.govIncreased cytotoxic activity, improved selectivity. nih.govtubitak.gov.tr
Introduction of a phenyl group at C-8To potentially enhance anticancer properties. nih.govNotable cytotoxic effects against liver, colon, and breast cancer cells. tubitak.gov.tr
Prodrug Development
Dipeptide ConjugationTo target intestinal transporters for improved oral absorption. nih.govIncreased oral bioavailability. nih.gov
cycloSal-PronucleotidesTo mask polar phosphate groups and enhance cell permeability. nih.govEffective intracellular delivery of nucleotide analogues. nih.gov
Guanidine Cyclic Diimide (GCDI)To improve oral administration of guanidine-containing compounds. acs.orgEnhanced oral bioavailability and extended half-life. acs.org

Combination Therapy Approaches Involving this compound

The efficacy of many therapeutic agents can be significantly enhanced when used in combination with other drugs. For purine analogues, combination therapy has been a subject of considerable research, particularly in oncology. nih.govcancernetwork.com

Studies have investigated the combination of purine nucleoside analogs like pentostatin (B1679546) with alkylating agents such as chlorambucil (B1668637) and cyclophosphamide (B585) in the treatment of chronic lymphocytic leukemia. nih.govcancernetwork.com While these combinations have shown higher response rates, they have also led to increased immunosuppression, necessitating dose adjustments. nih.govcancernetwork.com Another approach involves the alternating administration of a purine analogue with biological agents like interferon-alfa-2a, which has demonstrated a notable response rate in cutaneous T-cell lymphoma. nih.govcancernetwork.comresearchgate.net The rationale behind combining purine analogues with other agents often lies in the potential for synergistic effects, such as the inhibition of DNA repair mechanisms, which can augment the damage induced by alkylating agents. cancernetwork.com

Table 2: Examples of Combination Therapies with Purine Analogues

CombinationTherapeutic AreaObserved OutcomeReference
Pentostatin + Alkylating Agents (e.g., Chlorambucil, Cyclophosphamide)Chronic Lymphocytic LeukemiaIncreased response rates, but also significant immunosuppression. nih.govcancernetwork.com
Pentostatin + Interferon-alfa-2aCutaneous T-cell Lymphoma41% response rate with tolerable toxicity. nih.govcancernetwork.comresearchgate.net
Pentostatin + CordycepinAcute Lymphocytic LeukemiaIn vitro data suggests significant synergy. nih.govresearchgate.net

Application of Advanced Delivery Systems for this compound

Advanced drug delivery systems offer a powerful means to improve the therapeutic efficacy of drugs by enhancing their stability, solubility, and targeted delivery. For purine-based compounds, nanoparticle-based systems have emerged as a promising strategy. nih.govnih.gov

Guanosine-based derivatives have been shown to self-assemble into supramolecular structures, which can be utilized as immunomodulators or delivery vehicles. nih.gov These "Supramolecular Hacky Sacks" (SHS) can enhance immune responses when used as adjuvants in DNA vaccine formulations. nih.gov The use of nanoparticles can facilitate recognition by antigen-presenting cells and allow for targeted delivery and slow release of the active agent. nih.gov Gold nanoparticles modified with guanine (B1146940) and its derivatives have also been synthesized and characterized, highlighting the potential for inorganic nanoparticle platforms. acs.org Furthermore, the self-assembly of prodrugs of nucleosidic analogues into nanoparticles is a novel approach for cancer drug delivery. nih.gov This strategy can improve the circulation time and cellular uptake of the drug. nih.gov Guanosine-based supramolecular particles have also been shown to be a biocompatible platform for both drug and gene delivery, capable of encapsulating and releasing therapeutic agents like doxorubicin. chemrxiv.org The use of nanomedicine approaches is also crucial for the delivery of mRNA therapies. acs.org

Exploration of Novel Therapeutic Indications for this compound

While the initial focus of purine analogue research has often been in oncology and virology, the structural and functional diversity of these compounds suggests their potential in a broader range of therapeutic areas. nih.govmdpi.com The piperazine moiety itself is a privileged structure in medicinal chemistry, found in drugs with a wide array of pharmacological activities, including antihistamine, anticancer, and antimicrobial properties. rsc.orgnih.govnih.gov

Recent discoveries have pointed towards a novel direction for purine-based therapeutics, particularly 8-substituted guanine derivatives. nih.gov For instance, 8-aminoguanosine (B66056) and 8-aminoguanine (B17156) have been shown to induce diuresis, natriuresis, and glucosuria, suggesting a potential role in treating cardiovascular and renal diseases. nih.govahajournals.org These compounds have also demonstrated beneficial effects in animal models of systemic and pulmonary hypertension, metabolic syndrome, chronic kidney disease, stroke, and sickle cell disease. nih.gov Furthermore, 8-aminopurines may have a role in reversing age-associated lower urinary tract dysfunction and retinal degeneration. nih.gov The wide range of biological activities associated with both the purine scaffold and the piperazine ring suggests that this compound could be investigated for indications beyond its initially presumed applications. researchgate.netresearchgate.net

Unveiling Undiscovered Biological Targets and Mechanisms

A deeper understanding of the molecular mechanisms of action and the identification of novel biological targets are crucial for the rational development of any therapeutic agent. For this compound, this involves looking beyond the established targets of purine analogues.

One intriguing area of investigation is the inhibition of purine nucleoside phosphorylase (PNPase). nih.gov Mechanistic studies have revealed that 8-aminoguanine exerts some of its effects by inhibiting this enzyme, leading to a "rebalancing" of the purine metabolome. nih.govahajournals.org This inhibition increases the levels of inosine (B1671953) and guanosine (B1672433), which have tissue-protective and anti-inflammatory properties, while decreasing the levels of hypoxanthine (B114508) and guanine, which can be sources of reactive oxygen species. nih.govahajournals.org

Another potential target for substituted purine analogues is topoisomerase II. aacrjournals.org Certain S6-substituted thioguanine analogues have been identified as catalytic inhibitors of this enzyme, representing a novel structural class of topoisomerase II inhibitors. aacrjournals.org Given that this compound is a substituted purine, its potential to interact with this and other enzymes involved in DNA replication and repair warrants investigation. Furthermore, the de novo purine synthesis pathway itself is a target for therapeutic intervention, particularly in the context of viral infections and cancer. nih.govfrontiersin.orgresearchgate.netnih.gov Human alkyladenine DNA glycosylase (AAG) is another enzyme involved in DNA repair that could be a potential target. mdpi.com

Challenges and Opportunities in the Academic Research of this compound

The academic pursuit of a specific compound like this compound is not without its challenges and opportunities. A significant hurdle in the development of therapies for niche indications, which may be the case for a novel compound, is the high cost and the complexities of the drug development process. rarerevolutionmagazine.com Funding challenges can impede the progress of research, and the path from discovery to clinical application is often long and arduous. rarerevolutionmagazine.com

However, the academic environment also provides unique opportunities. Basic research into the fundamental biological processes involving purines can uncover novel therapeutic avenues. nih.govfrontiersin.org The exploration of de novo purine synthesis and its role in disease offers a fertile ground for academic inquiry. researchgate.netusp.br Furthermore, academic labs are well-positioned to undertake the synthesis and biological evaluation of novel series of purine derivatives, which can lead to the identification of compounds with improved properties. nih.govtubitak.gov.tr The interest in tricyclic purine analogues, for example, has grown due to their promising biological properties and potentially improved physicochemical parameters compared to parent compounds. mdpi.com The development of therapies targeting purine receptors has been a long journey from basic science to clinical trials, highlighting the critical role of academic research in this field. nih.gov

Q & A

Q. Advanced

  • Molecular Docking : Predict binding affinity to target proteins (e.g., cannabinoid receptors for cannabidiol analogs) by modeling substituent interactions .
  • QSAR Analysis : Correlate electronic properties (e.g., logP, dipole moment) with activity. Chlorophenyl substituents enhance lipophilicity, as seen in compounds 29–34 .
  • DFT Calculations : Optimize geometries to assess steric compatibility (e.g., tetrahedral vs. planar piperazine conformers) .

How to address discrepancies in HPLC retention times across structurally similar derivatives?

Advanced
Retention time variations (e.g., 20.39 min for compound 17 vs. 24.05 min for compound 18 ) stem from substituent polarity. Solutions:

  • Mobile Phase Adjustment : Increase acetonitrile gradient for hydrophobic compounds (e.g., alkylsulfonyl derivatives ).
  • Column Screening : Use HILIC columns for polar acylpiperazines (e.g., compound 49 ).
  • Ion-Pairing Agents : Add TFA to resolve charged species (e.g., protonated piperazine in acidic conditions).

What strategies validate the reproducibility of synthetic procedures across labs?

Q. Advanced

  • Strict Stoichiometry : Maintain molar ratios (e.g., 1:3 for piperazine:acyl chloride in Procedure E ).
  • Batch Analysis : Compare multiple batches via 1^1H NMR and HPLC (e.g., compound 35: 74% yield, >99% purity ).
  • Interlab Collaboration : Share protocols for cross-validation (e.g., compound 62 synthesized at 22% yield ).

How do electronic effects of substituents influence the reactivity of the purine core?

Q. Advanced

  • Electron-Withdrawing Groups (EWGs) : Chlorophenyl substituents (e.g., compounds 29–34 ) deactivate the purine ring, slowing electrophilic substitution.
  • Electron-Donating Groups (EDGs) : Methoxyethyl sulfonyl groups (compound 17 ) increase nucleophilicity at N7/N9 positions.
  • Quantitative Analysis : Hammett constants (σ) predict reaction rates for new derivatives .

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8-(Piperazin-1-yl)-1H-purin-6(9H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.